Methyl 4-(bromoacetyl)-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(bromoacetyl)-2-methylbenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromoacetyl group attached to a methylbenzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(bromoacetyl)-2-methylbenzoate typically involves the bromination of 4-acetyl-2-methylbenzoic acid followed by esterification. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromoacetyl group. The resulting bromoacetyl derivative is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(bromoacetyl)-2-methylbenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in anhydrous conditions.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetyl derivatives.
Oxidation: Formation of 4-(bromoacetyl)-2-methylbenzoic acid.
Reduction: Formation of 4-(bromoacetyl)-2-methylbenzyl alcohol.
Scientific Research Applications
Methyl 4-(bromoacetyl)-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 4-(bromoacetyl)-2-methylbenzoate involves its reactivity towards nucleophiles and electrophiles. The bromoacetyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The ester moiety can undergo hydrolysis, releasing the active bromoacetyl intermediate .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(chloroacetyl)-2-methylbenzoate
- Methyl 4-(fluoroacetyl)-2-methylbenzoate
- Methyl 4-(iodoacetyl)-2-methylbenzoate
Uniqueness
Methyl 4-(bromoacetyl)-2-methylbenzoate is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H11BrO3 |
---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
methyl 4-(2-bromoacetyl)-2-methylbenzoate |
InChI |
InChI=1S/C11H11BrO3/c1-7-5-8(10(13)6-12)3-4-9(7)11(14)15-2/h3-5H,6H2,1-2H3 |
InChI Key |
RTLMKELZSGRQBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CBr)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.